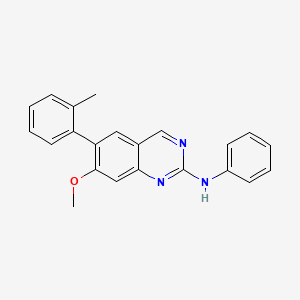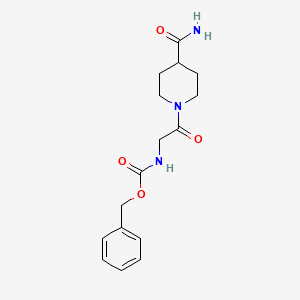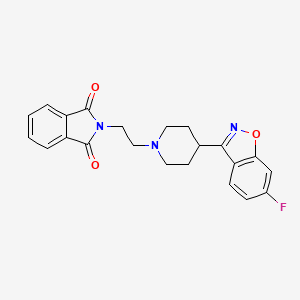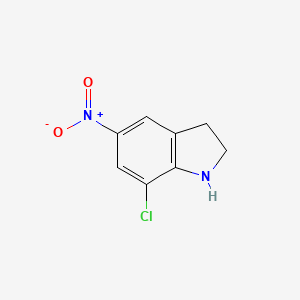![molecular formula C14H17NO3 B8628120 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid CAS No. 257632-90-9](/img/structure/B8628120.png)
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid
Overview
Description
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with a 2,2-dimethylpropyl group and an acetic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid typically involves the formation of the benzoxazole ring followed by the introduction of the 2,2-dimethylpropyl group and the acetic acid moiety. One common method includes the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The benzoxazole ring and the acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring and the acetic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]amine
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]ethanol
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]propanoic acid
Uniqueness
Compared to these similar compounds, 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
257632-90-9 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)8-12-15-10-6-9(7-13(16)17)4-5-11(10)18-12/h4-6H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
FVELXHDVMUGUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(O1)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
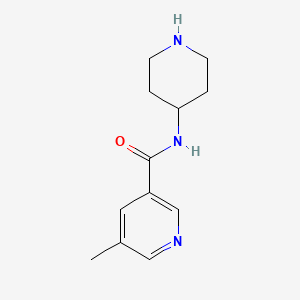
![4-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoic acid](/img/structure/B8628050.png)
![3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8628064.png)


![diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate](/img/structure/B8628093.png)
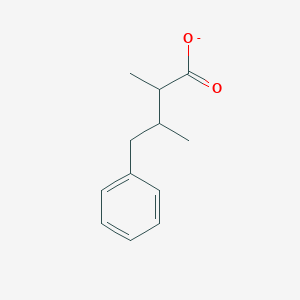
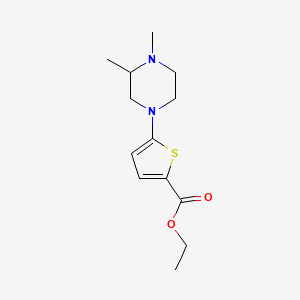

![2-[1-(4-Nitrophenyl)ethylidene]malononitrile](/img/structure/B8628114.png)
